molecular formula C8H5BrF2N2 B6198644 7-bromo-1-(difluoromethyl)-1H-indazole CAS No. 2694735-39-0

7-bromo-1-(difluoromethyl)-1H-indazole

货号: B6198644
CAS 编号: 2694735-39-0
分子量: 247
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromo-1-(difluoromethyl)-1H-indazole (7-Br-DFMI) is a small molecule that has attracted a great deal of attention from the scientific community due to its potential applications in drug discovery, material science and biotechnology. 7-Br-DFMI is a heterocyclic compound containing a nitrogen atom, a bromine atom, and a difluoromethyl group. It has been studied for its ability to act as an anti-inflammatory, anti-cancer, and anti-fungal agent. Additionally, it has been studied for its ability to act as an agonist of certain receptors and its potential to be used as a reagent in chemical synthesis.

作用机制

7-bromo-1-(difluoromethyl)-1H-indazole has been found to act as an agonist of certain receptors, such as the CB1 and the 5-HT2A receptors. Additionally, it has been found to inhibit the growth of certain types of cancer cells and to reduce inflammation. It is believed that this compound acts as an agonist of the CB1 receptor by activating the Gi/o-coupled G proteins and by inhibiting the adenylyl cyclase enzyme. Additionally, it is believed that this compound acts as an agonist of the 5-HT2A receptor by activating the Gq/11-coupled G proteins and by inhibiting the adenylyl cyclase enzyme.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells and to reduce inflammation. Additionally, it has been found to act as an agonist of certain receptors, such as the CB1 and the 5-HT2A receptors. Additionally, it has been found to have anti-fungal and anti-bacterial properties.

实验室实验的优点和局限性

7-bromo-1-(difluoromethyl)-1H-indazole has a number of advantages and limitations for lab experiments. One of the advantages of using this compound is that it is a relatively inexpensive and easily accessible compound. Additionally, it is a relatively stable compound that is not prone to degradation or decomposition. One of the limitations of using this compound is that it is a relatively new compound and there is still much to be learned about its properties and effects.

未来方向

There are a number of potential future directions for the study of 7-bromo-1-(difluoromethyl)-1H-indazole. One potential direction is to further investigate its potential as an anti-inflammatory, anti-cancer, and anti-fungal agent. Additionally, further research could be conducted to investigate its potential to act as an agonist of certain receptors, such as the CB1 and the 5-HT2A receptors. Additionally, further research could be conducted to investigate its potential to be used as a reagent in chemical synthesis. Finally, further research could be conducted to investigate its potential for use in drug discovery and material science.

合成方法

7-bromo-1-(difluoromethyl)-1H-indazole can be synthesized through a number of methods, including the Williamson ether synthesis, the Suzuki reaction, and the Ullmann reaction. The Williamson ether synthesis is a common method for the synthesis of this compound. It involves the reaction of an alcohol with an alkyl halide in the presence of a base. The Suzuki reaction is a palladium-catalyzed coupling reaction between two organic molecules. The Ullmann reaction is a copper-catalyzed coupling reaction between two organic molecules.

科学研究应用

7-bromo-1-(difluoromethyl)-1H-indazole has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-fungal agent. In particular, it has been studied for its ability to inhibit the growth of certain types of cancer cells and to reduce inflammation. Additionally, it has been studied for its ability to act as an agonist of certain receptors, such as the cannabinoid receptor 1 (CB1) and the serotonin receptor 5-HT2A. Additionally, it has been studied for its potential to be used as a reagent in chemical synthesis.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-1-(difluoromethyl)-1H-indazole involves the bromination of 1-(difluoromethyl)-1H-indazole using N-bromosuccinimide (NBS) as the brominating agent.", "Starting Materials": [ "1-(difluoromethyl)-1H-indazole", "N-bromosuccinimide (NBS)", "Acetonitrile", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Sodium sulfate (Na2SO4)" ], "Reaction": [ "To a solution of 1-(difluoromethyl)-1H-indazole in acetonitrile, N-bromosuccinimide (NBS) is added slowly with stirring at room temperature.", "The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by TLC.", "The reaction mixture is then quenched with a saturated solution of sodium bicarbonate (NaHCO3) and extracted with diethyl ether.", "The organic layer is dried over anhydrous sodium sulfate (Na2SO4) and concentrated under reduced pressure.", "The crude product is purified by column chromatography to afford 7-bromo-1-(difluoromethyl)-1H-indazole as a white solid." ] }

2694735-39-0

分子式

C8H5BrF2N2

分子量

247

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。